molecular formula C19H23N5O2 B6765834 N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide

N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide

Cat. No.: B6765834
M. Wt: 353.4 g/mol
InChI Key: HFFOBPVBZAEBTM-UHFFFAOYSA-N
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Description

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to ensure consistency and efficiency.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-18(22-16-4-2-1-3-5-16)13-23-12-15(10-21-23)19(26)24-9-7-14-6-8-20-11-17(14)24/h6,8,10-12,16H,1-5,7,9,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFOBPVBZAEBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C=N2)C(=O)N3CCC4=C3C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the pyrazole and dihydropyrrolo[2,3-c]pyridine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction

    • Reduction reactions can be performed on the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, especially at the cyclohexyl group. Reagents such as alkyl halides can be used for this purpose.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.

Medicine

    Drug Development: Due to its unique structure, the compound is a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide: can be compared with other compounds containing the dihydropyrrolo[2,3-c]pyridine and pyrazole moieties, such as:

Uniqueness

  • The unique combination of the cyclohexyl group, dihydropyrrolo[2,3-c]pyridine core, and pyrazole ring in this compound confers specific properties that may not be present in similar compounds. This includes its potential for higher binding affinity to certain biological targets and its ability to undergo specific chemical reactions.

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